molecular formula C13H20N4O2 B14315945 N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea CAS No. 114048-99-6

N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea

Cat. No.: B14315945
CAS No.: 114048-99-6
M. Wt: 264.32 g/mol
InChI Key: IJYQVERSGOZHSA-UHFFFAOYSA-N
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Description

N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea is a chemical compound that belongs to the class of urea derivatives It contains a formylhydrazino group attached to a phenyl ring, which is further connected to a pentylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea typically involves the reaction of 4-(2-formylhydrazinyl)aniline with pentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea can undergo various chemical reactions, including:

    Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be employed in biochemical assays to study enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea involves its interaction with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The phenyl and pentylurea moieties contribute to the compound’s overall stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Formylhydrazinyl)phenyl]-N’-phenylthiourea
  • N-[4-(2-Formylhydrazinyl)phenyl]-N’-phenylurea

Uniqueness

N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea is unique due to the presence of the pentylurea group, which imparts distinct physicochemical properties compared to its analogs

Properties

CAS No.

114048-99-6

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

N-[4-(pentylcarbamoylamino)anilino]formamide

InChI

InChI=1S/C13H20N4O2/c1-2-3-4-9-14-13(19)16-11-5-7-12(8-6-11)17-15-10-18/h5-8,10,17H,2-4,9H2,1H3,(H,15,18)(H2,14,16,19)

InChI Key

IJYQVERSGOZHSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)NC1=CC=C(C=C1)NNC=O

Origin of Product

United States

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